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Compound of Interest

Compound Name: 6-Methylpyridine-2-ethanol
CAS No.: 934-78-1
Cat. No.: B1595513
Get Quote
. J

An In-Depth Technical Guide on 6-Methylpyridine-2-ethanol

Molecular Identity & Core Architecture

Chemical Name: 6-Methylpyridine-2-ethanol[1]
o CAS Registry Number: 934-78-1

e Synonyms: 2-(6-Methyl-2-pyridyl)ethanol; 6-Methyl-2-pyridineethanol; 2-(2-Hydroxyethyl)-6-
methylpyridine.

e Molecular Formula: CeH11NO

¢ Molecular Weight: 137.18 g/mol

Part 1: Executive Summary

6-Methylpyridine-2-ethanol is a bifunctional heterocyclic building block characterized by a
pyridine ring substituted with a methyl group at the C6 position and a hydroxyethyl chain at the
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C2 position. It serves as a critical intermediate in the synthesis of functionalized vinylpyridines
(monomers for specialty polymers) and is a structural homolog of the pharmaceutical precursor
2-pyridineethanol (used in Betahistine manufacturing). Its unique structure—combining a basic
nitrogen center with a reactive primary alcohol—makes it a versatile ligand in coordination
chemistry and a scaffold for developing H1-receptor agonists.

Part 2: Molecular Architecture & Physicochemical
Profile[2]

The molecule exhibits a "push-pull" electronic character. The electron-deficient pyridine ring is
stabilized by the electron-donating methyl group (via hyperconjugation), while the hydroxyethyl
tail provides a nucleophilic handle for further derivatization.

Table 1: Physicochemical Properties

Property Value Notes

Hygroscopic; oxidizes upon

Appearance Colorless to pale yellow liquid )
prolonged air exposure.
N ) High boiling point due to
Boiling Point 128-130 °C (at 15 mmHg) ) )
intermolecular H-bonding.
Density ~1.04 g/mL (25 °C) Denser than water.
- ) Amphiphilic nature allows
Solubility Soluble in water, ethanol, ether .
phase transfer utility.
Slightly more basic than
pKa (Pyridine N) ~6.0—-6.5 (Estimated) pyridine (pKa 5.2) due to alkyl

donation.

Part 3: Synthetic Routes & Process Chemistry

The industrial and laboratory synthesis of 6-Methylpyridine-2-ethanol primarily relies on the
hydroxyethylation of 2,6-lutidine. This process must be carefully controlled to prevent over-
alkylation (formation of the di-ethanol derivative) or polymerization.
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Method A: Thermal Hydroxyalkylation (The "Ladenburg"
Conditions)

This is the dominant scalable route. It exploits the acidity of the methyl protons on the pyridine

ring.

e Reagents: 2,6-Lutidine (excess), Paraformaldehyde (or Formalin).

o Conditions: High temperature (130-150 °C), Autoclave (High Pressure).

e Mechanism:
o Thermal deprotonation of the C2-methyl group generates a transient picolyl anion.
o Nucleophilic attack on the formaldehyde carbonyl carbon.
o Proton transfer yields the ethanol derivative.

Critical Process Parameter (CPP): The stoichiometry must favor 2,6-lutidine (typically 3:1 ratio)
to suppress the formation of 2,6-bis(hydroxyethyl)pyridine.

Method B: Lithiation-Mediated Synthesis (High
Precision)

For high-purity applications, a kinetic deprotonation strategy is employed.
e Reagents: 2,6-Lutidine, n-Butyllithium (n-BuLi), Ethylene Oxide (or Formaldehyde).
e Protocol:

Cool 2,6-lutidine in THF to -78 °C.

[¢]

o

Add n-BuLi dropwise to form the lithiated intermediate (2-lithiomethyl-6-methylpyridine).

o

Add Paraformaldehyde (solid or suspension).

[¢]

Quench with NHaCl.
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Comparison of Routes:

o Thermal Route: Lower cost, higher throughput, requires distillation to separate mono/di-
substituted products.

« Lithiation Route: Higher selectivity, expensive reagents, strict moisture control required.

Part 4: Reactivity Landscape & Applications

The molecule's utility stems from its ability to undergo two primary transformations:
Dehydration and Amination.

Dehydration to Vinyl Monomers

6-Methylpyridine-2-ethanol is the direct precursor to 2-Methyl-6-vinylpyridine.
e Reagent: KOH (solid) or H2SOa.
o Conditions: Vacuum distillation over solid KOH.

o Application: The resulting vinylpyridine is a co-monomer in synthetic rubbers (styrene-
butadiene-vinylpyridine latex) to improve adhesion to steel cords in tires.

The "Betahistine Homolog" Pathway (Amination)

While Betahistine is derived from 2-pyridineethanol, the 6-methyl analog undergoes identical
chemistry to form methylated H1-agonists.

e Step 1: Activation of the alcohol (Mesylation with MsClI or Chlorination with SOCI2).
o Step 2: Nucleophilic substitution with Methylamine.
o Result: 2-[2-(Methylamino)ethyl]-6-methylpyridine.

Part 5: Visualization of Chemical Logic
Diagram 1: Synthesis & Transformation Workflow
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This diagram illustrates the conversion of 2,6-lutidine to the target alcohol and its subsequent
divergence into monomers and drug scaffolds.

2,6-Lutidine Thermal Activation Dehydration 2-Methyl-6-vinylpyridine
(Starting Material) (135°C) /_(EW’V (Monomer)
\> Transition State Aldol Condensation 6-Methylpyridine-2-ethanol 1 socliz
/ (Picolyl Anion) > (CAS 934-78-1) 2 MeNH2
Paraformaldehyde \-> 6-Methyl-Betahistine Analog
(C1 Source) (Pharma Scaffold)

Click to download full resolution via product page

Caption: Synthetic pathway from 2,6-lutidine to 6-Methylpyridine-2-ethanol and its
downstream divergence into polymer monomers and pharmaceutical amines.

Part 6: Handling & Analytics

Safety Protocol (Self-Validating):

e Hazard: Pyridine derivatives are neurotoxic and skin irritants.
e Control: All handling must occur in a fume hood.

» Validation: Use moist pH paper at the hood sash; any color change indicates volatile amine
leakage.

Analytical Characterization:

e 1H NMR (CDCIs): Look for the singlet methyl peak at ~2.5 ppm (3H), the triplet methylene
protons at ~3.0 ppm and ~4.0 ppm, and the aromatic protons (7.0-7.6 ppm).

e HPLC Method:
o Column: C18 Reverse Phase.
o Mobile Phase: Water/Acetonitrile (buffered to pH 7.5 with Ammonium Acetate).

o Detection: UV at 254 nm (Pyridine absorption).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Page loading... [guidechem.com]
o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. ["6-Methylpyridine-2-ethanol” molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595513/docs#6-methylpyridine-2-ethanol-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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